molecular formula C22H26AsClSi B14368682 Triphenyl[(trimethylsilyl)methyl]arsanium chloride CAS No. 93746-52-2

Triphenyl[(trimethylsilyl)methyl]arsanium chloride

Cat. No.: B14368682
CAS No.: 93746-52-2
M. Wt: 428.9 g/mol
InChI Key: QKQNCCXAIYGJAM-UHFFFAOYSA-M
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Description

Triphenyl[(trimethylsilyl)methyl]arsanium chloride is an organoarsenic compound characterized by the presence of a triphenylarsine group bonded to a trimethylsilyl-substituted methyl group, with a chloride counterion. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl[(trimethylsilyl)methyl]arsanium chloride typically involves the reaction of triphenylarsine with a trimethylsilyl-substituted methyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:

Ph3As+ClCH2Si(CH3)3Ph3AsCH2Si(CH3)3Cl\text{Ph}_3\text{As} + \text{ClCH}_2\text{Si(CH}_3\text{)}_3 \rightarrow \text{Ph}_3\text{AsCH}_2\text{Si(CH}_3\text{)}_3\text{Cl} Ph3​As+ClCH2​Si(CH3​)3​→Ph3​AsCH2​Si(CH3​)3​Cl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large-scale reactors and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[(trimethylsilyl)methyl]arsanium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) species.

    Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can replace the chloride ion under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while substitution reactions can produce a variety of organoarsenic derivatives.

Scientific Research Applications

Triphenyl[(trimethylsilyl)methyl]arsanium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the field of cancer research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triphenyl[(trimethylsilyl)methyl]arsanium chloride involves its interaction with molecular targets through its arsenic center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The trimethylsilyl group provides steric protection, enhancing the stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Triphenylarsine: Lacks the trimethylsilyl-substituted methyl group, resulting in different reactivity and applications.

    Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the arsenic center, leading to distinct chemical behavior.

    Triphenylmethyl chloride: Similar in structure but with a carbon center instead of arsenic, affecting its chemical properties.

Uniqueness

Triphenyl[(trimethylsilyl)methyl]arsanium chloride is unique due to the combination of the triphenylarsine and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

93746-52-2

Molecular Formula

C22H26AsClSi

Molecular Weight

428.9 g/mol

IUPAC Name

triphenyl(trimethylsilylmethyl)arsanium;chloride

InChI

InChI=1S/C22H26AsSi.ClH/c1-24(2,3)19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1

InChI Key

QKQNCCXAIYGJAM-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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